2-Éthyl-1-indanone

Vue d'ensemble

Description

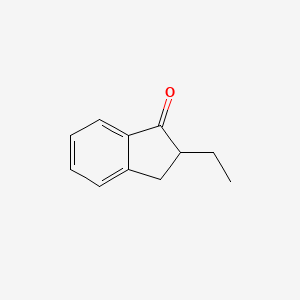

2-Ethyl-1-indanone is a bicyclic hydrocarbon compound composed of an indane ring structure, a carbonyl functional group, and an ethyl side chain. It is known for its applications in the pharmaceutical industry and photonics . The compound has a molecular weight of 160.21 g/mol and a boiling point of 67°C . The IUPAC designation for the molecule is 2-ethylindan-1-one .

Applications De Recherche Scientifique

2-Ethyl-1-indanone has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

It’s known that derivatives of 2-ethyl-1-indanone are used in the pharmaceutical industry and photonics , suggesting that it may interact with a variety of biological targets.

Mode of Action

As a ketone, it may undergo reactions such as the formation of oximes and hydrazones .

Pharmacokinetics

Its molecular weight of 16021 g/mol and boiling point of 67°C may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its use in the pharmaceutical industry suggests that it may have significant biological effects .

Analyse Biochimique

Biochemical Properties

2-Ethyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-ethyl-2-fluoro-indan-1-one . The compound’s interactions with enzymes such as cytochrome P450 (Cyp-450) are crucial for its metabolic processes . These interactions often involve oxidation reactions, which are essential for the compound’s biotransformation and subsequent excretion from the body.

Cellular Effects

2-Ethyl-1-indanone influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-Ethyl-1-indanone are used in the pharmaceutical industry and photonics . The compound’s impact on cell function includes modulation of cell signaling pathways, which can alter gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 2-Ethyl-1-indanone exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s carbonyl group plays a crucial role in its binding interactions, facilitating the formation of oximes and hydrazones . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.

Dosage Effects in Animal Models

The effects of 2-Ethyl-1-indanone vary with different dosages in animal models. Research has demonstrated that the compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

2-Ethyl-1-indanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent biotransformation These metabolic processes are crucial for the compound’s elimination from the body

Transport and Distribution

Within cells and tissues, 2-Ethyl-1-indanone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-Ethyl-1-indanone affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical properties and therapeutic potential.

Méthodes De Préparation

2-Ethyl-1-indanone can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . Additionally, non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors have been employed to prepare 1-indanones, including 2-ethyl-1-indanone . These methods offer efficiency and “greenness” in the synthesis process .

Analyse Des Réactions Chimiques

2-Ethyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethyl side chain can undergo substitution reactions with various reagents.

Common reagents used in these reactions include sulfuric acid for cyclization , and other acids or bases for oxidation and reduction processes . Major products formed from these reactions include 2-ethyl-2-fluoro-indan-1-one .

Comparaison Avec Des Composés Similaires

2-Ethyl-1-indanone can be compared with other similar compounds such as:

- 2-Methyl-1-indanone

- 3-Methyl-1-indanone

- 1-Indanone

These compounds share the indane ring structure but differ in the position and type of substituents. 2-Ethyl-1-indanone is unique due to its specific ethyl side chain, which imparts distinct chemical and biological properties .

Propriétés

IUPAC Name |

2-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUDGQPFOOPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408019 | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22351-56-0 | |

| Record name | Ethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-ethyl-1-indanone particularly interesting to researchers studying insect olfaction?

A1: 2-Ethyl-1-indanone, alongside other substituted indanes, has been shown to elicit a strong response from a conserved odorant receptor (OR) found in both codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis) []. This is significant because these moth species are phylogenetically and ecologically distant, suggesting that this conserved OR and its interaction with 2-ethyl-1-indanone might play a crucial, albeit unknown, ecological role for both species.

Q2: How does the structure of 2-ethyl-1-indanone influence its activity with the conserved odorant receptor?

A2: Research indicates that the presence of an alkyl substituent, like the ethyl group in 2-ethyl-1-indanone, at position 2 of the five-membered ring actually increases the response from the OR in both moth species []. This suggests a higher complementarity with the receptor cavity compared to unsubstituted 1-indanone. Interestingly, the research also found that a keto group at position 1 and the intact two-ring indane skeleton are essential for the compound's biological activity [].

Q3: What are the future implications of understanding the interaction between 2-ethyl-1-indanone and this conserved odorant receptor?

A3: This research opens up exciting possibilities for developing novel semiochemicals. By understanding the structural features of compounds like 2-ethyl-1-indanone that activate this OR, scientists may be able to design new, targeted pest control strategies that exploit the insect's olfactory system [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.